molecular formula C28H29N3O2 B1679751 2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide CAS No. 853138-65-5

2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide

Cat. No. B1679751
M. Wt: 439.5 g/mol
InChI Key: PQAYCXMQTUEDRD-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives is a topic of fundamental interest to organic and medicinal chemists . One common method involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .

Scientific Research Applications

Anticonvulsant Activity

Several studies have focused on the anticonvulsant properties of similar compounds. Specifically, omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which bear structural similarities to the compound , have been synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock. Compounds with isopropyl substitutions on the N-phenyl ring, similar to the 4-isopropylphenyl group in the target compound, showed notable anticonvulsant activity in these studies (Soyer, Kılıç, Erol, Pabuccuoglu, 2004), (Aktürk, Kılıç, Erol, Pabuccuoglu, 2002), (Tarikogullari, Kilic Fatma, Erol, Pabuccuoglu, 2010).

Cytotoxic Activity

The cytotoxic activity of related compounds has been extensively researched, highlighting their potential in cancer treatment. Derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, which shares the 1H-indol structural feature with the compound , have been synthesized and evaluated against various cancer cell lines. These studies demonstrate the promise of these derivatives in cytotoxic applications, particularly those with isopropyl substitutions (AkgÜl, Tarikogullari, Aydın Köse, Kırmızıbayrak, Pabuççuoğlu, 2013).

Anti-inflammatory and Analgesic Properties

There has been significant interest in developing compounds with potential analgesic and antipyretic properties. Studies on the synthesis of N-phenylacetamide derivatives and their evaluation as potential analgesic and antipyretic agents provide insights into the therapeutic potential of these compounds. The focus on environmental-friendly synthesis and the evaluation of their biological activity underscores the importance of these compounds in medical research (Reddy, Ramana Reddy, Dubey, 2014).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of related compounds, such as2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, have highlighted their potential as antioxidant agents. These compounds, bearing the 1H-indol structure, were prepared and characterized, with some showing considerable antioxidant activity in various assays. This demonstrates the potential of these derivatives in combating oxidative stress-related diseases (Gopi, Dhanaraju, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, which share a structural motif with the compound , has shown promising results. These compounds, synthesized and characterized in various studies, demonstrated significant antimicrobial activity against a range of pathogenic microorganisms, highlighting their potential in developing new antimicrobial agents (Shruthi, Poojary, Kumar, Prathibha, Hussain, Revanasiddappa, Joshi, 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities .

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAYCXMQTUEDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405650
Record name Phenylglycine-01
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide

CAS RN

853138-65-5
Record name Phenylglycine-01
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PG-01
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Pedemonte, ND Sonawane, A Taddei, J Hu… - Molecular …, 2005 - ASPET
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel cause cystic fibrosis. The ΔF508 mutation produces defects in channel gating and …
Number of citations: 187 molpharm.aspetjournals.org
A Caputo, A Hinzpeter, E Caci, N Pedemonte… - … of Pharmacology and …, 2009 - ASPET
Cystic fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) Cl - channel. The mutations G551D and G1349D, which affect the …
Number of citations: 40 jpet.aspetjournals.org
YF Suen, L Robins, B Yang, AS Verkman… - Bioorganic & medicinal …, 2006 - Elsevier
The synthesis of a small collection of sulfamoyl-4-oxoquinoline-3-carboxamides is described for use as correctors of defective gating of the ΔF508-cystic fibrosis transmembrane …
Number of citations: 38 www.sciencedirect.com
M Suzuki, T Morita, T Iwamoto - Cellular and molecular life sciences, 2006 - Springer
Cl − channels are widely found anion pores that are regulated by a variety of signals and that play various roles. On the basis of molecular biologic findings, ligand-gated Cl − channels …
Number of citations: 166 link.springer.com
EIDEEE ENSG00000184908 - ncbi.nlm.nih.gov
Overview: Chloride channels are a functionally and structurally diverse group of anion-selective channels involved in processes including the regulation of the excitability of neurones, …
Number of citations: 0 www.ncbi.nlm.nih.gov
NAA ASIC, EIDEE OTTHUMG00000023710… - europepmc.org
Overview: Acid-sensing ion channels (ASICs, provisional nomenclature; see Wemmie et al., 2006; Lingueglia et al., 2007) are members of a Na+ channel superfamily that includes the …
Number of citations: 0 europepmc.org
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2008 - ncbi.nlm.nih.gov
Overview: Acid-sensing ion channels (ASICs, provisional nomenclature; see Wemmie et al., 2006; Lingueglia et al., 2007) are members of a Na+ channel superfamily that includes the …
Number of citations: 3 www.ncbi.nlm.nih.gov
ZW Cai, JH Chen, LK Hughes, HY Li… - Chloride Movements …, 2007 - books.google.com
C. The Respiratory Airways V. The Pathophysiology of CFTR A. Cystic Fibrosis B. Autosomal Dominant Polycystic Kidney Disease VI. The Pharmacology of CFTR A. Potentiators of the …
Number of citations: 10 books.google.com

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